

An In-Depth Technical Guide to the Spectral Data of 4-(Dimethylamino)butanenitrile

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Compound of Interest

Compound Name: 4-(Dimethylamino)butanenitrile

Cat. No.: B082280

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral data for **4-(dimethylamino)butanenitrile** (CAS RN: 13989-82-7), a molecule of interest in various research and development sectors. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds and established spectroscopic principles. This guide also outlines the standard experimental protocols for acquiring such data, offering a comprehensive resource for researchers working with this or related molecules.

Chemical Structure and Properties

4-(Dimethylamino)butanenitrile is a saturated nitrile containing a tertiary amine. Its structure is characterized by a four-carbon chain with a dimethylamino group at one terminus and a nitrile group at the other.

Molecular Formula: C₆H₁₂N₂[\[1\]](#)

Molecular Weight: 112.17 g/mol [\[1\]](#)

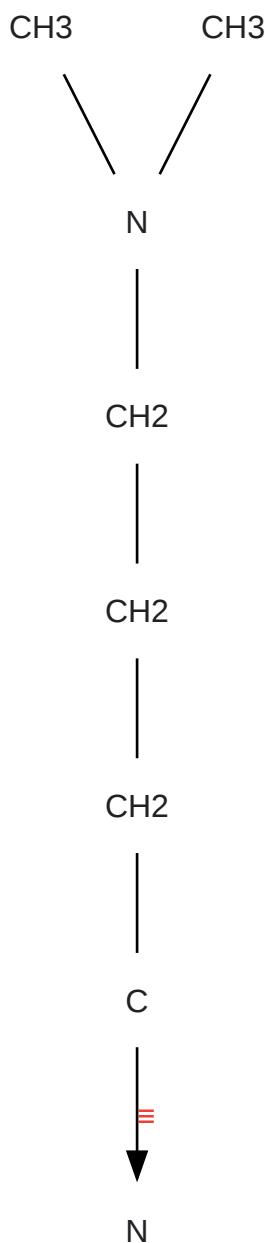
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Figure 1: Chemical Structure of **4-(dimethylamino)butanenitrile**

Predicted Spectral Data

The following tables summarize the predicted spectral data for **4-(dimethylamino)butanenitrile**. These predictions are based on the analysis of similar

structures, such as 3-(dimethylamino)propanenitrile, and established chemical shift and fragmentation principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~2.20	s	6H	$\text{N}(\text{CH}_3)_2$
~2.35	t	2H	$\text{N}-\text{CH}_2-$
~1.70	p	2H	$-\text{CH}_2-\text{CH}_2-\text{CN}$
~2.45	t	2H	$-\text{CH}_2-\text{CN}$

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) (ppm)	Assignment
~119	$-\text{C}\equiv\text{N}$
~57	$\text{N}-\text{CH}_2-$
~45	$\text{N}(\text{CH}_3)_2$
~25	$-\text{CH}_2-\text{CH}_2-\text{CN}$
~15	$-\text{CH}_2-\text{CN}$

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Frequency (cm ⁻¹)	Intensity	Assignment
2950-2800	Strong	C-H stretch (alkane)
2260-2240	Medium	C≡N stretch[2][3]
1470-1450	Medium	C-H bend (CH ₂)
1250-1000	Medium-Strong	C-N stretch (amine)[3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Assignment
112	Moderate	[M] ⁺ (Molecular Ion)
97	Low	[M - CH ₃] ⁺
58	High (Base Peak)	[CH ₂ =N(CH ₃) ₂] ⁺ (α-cleavage)
42	Moderate	[C ₃ H ₄ N] ⁺

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-(dimethylamino)butanenitrile** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

- ¹H NMR: Proton NMR spectra would be recorded on a spectrometer operating at a frequency of 300-500 MHz. The chemical shifts would be reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

- ^{13}C NMR: Carbon-13 NMR spectra would be acquired on the same instrument, typically operating at 75-125 MHz. Chemical shifts would also be referenced to TMS.

Infrared (IR) Spectroscopy

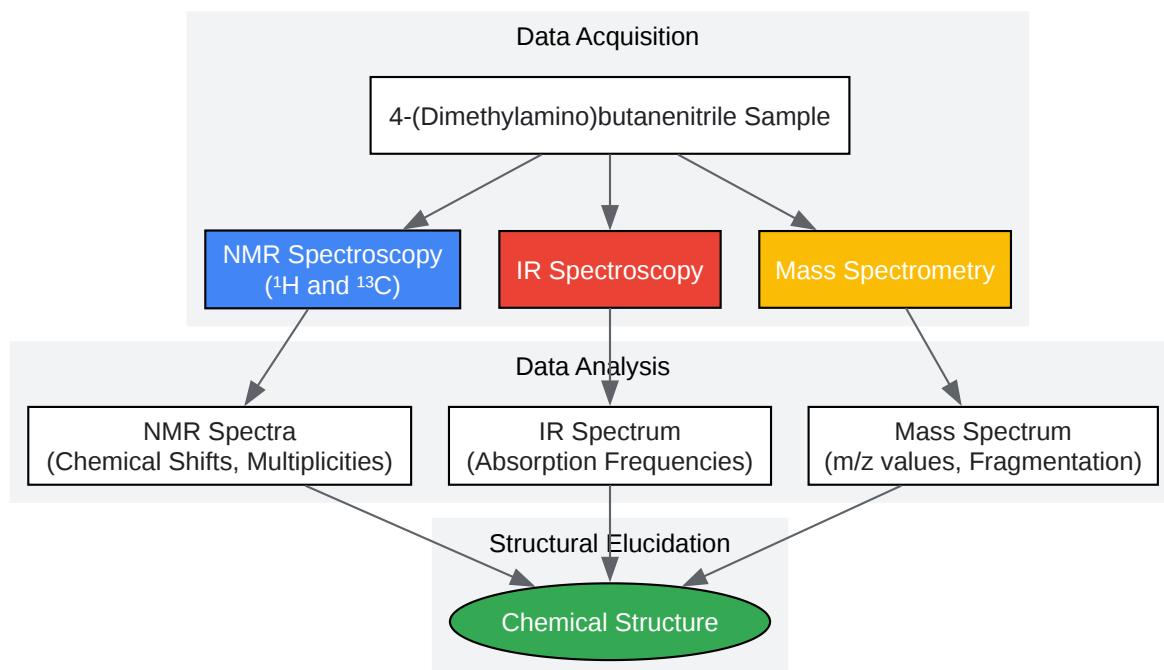
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate. The spectrum would be recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample would be introduced into the ion source, and the resulting fragments would be separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is crucial for structural elucidation. A common fragmentation pathway for tertiary amines is the α -cleavage, which would lead to the formation of a stable iminium ion. For **4-(dimethylamino)butanenitrile**, the expected base peak at m/z 58 corresponds to the $[\text{CH}_2=\text{N}(\text{CH}_3)_2]^+$ fragment.^[4]

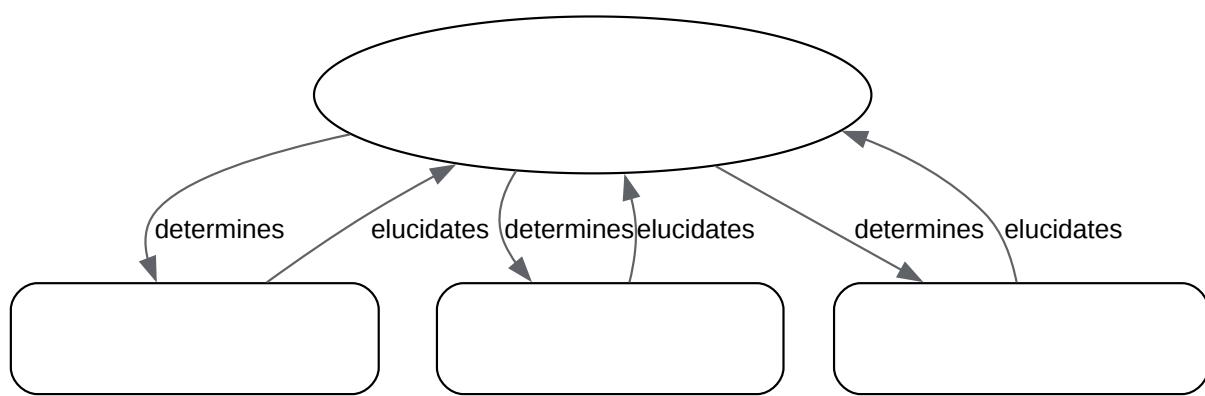
Logical Relationships and Workflows

The following diagrams illustrate the logical flow of spectral analysis and the relationship between the different spectroscopic techniques.



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Figure 2: Experimental workflow for spectral analysis.



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Figure 3: Logical relationship between spectral data and structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral characteristics of **4-(dimethylamino)butanenitrile**. The tabulated data and experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug development. The provided diagrams offer a clear visualization of the analytical workflow and the interplay between different spectroscopic techniques in the elucidation of molecular structures. While direct experimental data remains to be published, the information presented herein provides a solid foundation for the identification and characterization of this compound.

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